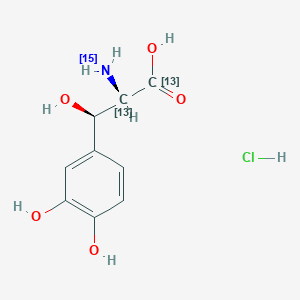

Droxidopa-13C2,15N hydrochloride

Description

Principles and Advantages of Isotopic Labeling with ¹³C and ¹⁵N for Molecular Tracing and Quantification

Isotopic labeling is a technique where one or more atoms in a molecule are substituted with an isotope of the same element. wikipedia.orgcreative-proteomics.com Carbon-13 and Nitrogen-15 (B135050) are stable, heavy isotopes that differ from the more abundant ¹²C and ¹⁴N by the presence of an additional neutron. alfa-chemistry.com This difference in mass does not significantly alter the chemical or biological properties of the molecule but makes it distinguishable by mass-sensitive analytical instruments. wikipedia.orgnih.gov

The core principle lies in using the labeled compound as a tracer. creative-proteomics.com Once introduced into a biological system, its metabolic fate can be followed. Mass spectrometry (MS) can differentiate between the labeled molecule and its unlabeled counterpart based on the mass-to-charge ratio, while Nuclear Magnetic Resonance (NMR) spectroscopy can detect atoms with different gyromagnetic ratios. wikipedia.orgalfa-chemistry.com This allows for precise tracking and quantification.

One of the primary applications is in absorption, distribution, metabolism, and excretion (ADME) studies, which are crucial in drug development. chemicalsknowledgehub.com Labeled compounds also serve as ideal internal standards in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), improving the accuracy and precision of measurements by correcting for sample loss or ionization variability during analysis. musechem.comthermofisher.com

| Principle/Advantage | Description |

|---|---|

| Molecular Tracing | The unique mass of ¹³C and ¹⁵N isotopes allows researchers to follow the path of a labeled molecule through metabolic pathways or its distribution within an organism. diagnosticsworldnews.comcreative-proteomics.com |

| Enhanced Quantification | Labeled compounds are used as internal standards in mass spectrometry to achieve highly accurate and precise quantification of the unlabeled analyte in complex biological samples like urine or plasma. thermofisher.comresearchgate.net |

| Safety | As stable, non-radioactive isotopes, ¹³C and ¹⁵N can be used in human studies without the safety concerns and handling requirements associated with radioactive isotopes. diagnosticsworldnews.com |

| Metabolic Flux Analysis | By tracing the incorporation of labeled substrates, researchers can quantify the rates of metabolic reactions and understand the flow of molecules through cellular pathways. alfa-chemistry.com |

| Structural Biology | Dual labeling with ¹³C and ¹⁵N is pivotal for NMR spectroscopy studies to determine the three-dimensional structures of biomolecules like proteins at atomic resolution. alfa-chemistry.com |

Contextualizing Droxidopa (B1670964) as a Prodrug in Catecholamine Biosynthesis Research Models

Droxidopa, also known as L-threo-dihydroxyphenylserine (L-DOPS), is a synthetic amino acid that functions as a prodrug for the neurotransmitter norepinephrine (B1679862) (noradrenaline). wikipedia.orgpatsnap.com In the body, Droxidopa is converted directly to norepinephrine by the enzyme aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase. patsnap.comresearchgate.net

This conversion is significant in the context of the natural catecholamine biosynthesis pathway. Typically, norepinephrine is synthesized from dopamine (B1211576) in a reaction catalyzed by the enzyme dopamine β-hydroxylase. researchgate.netthieme-connect.com Droxidopa provides an alternative pathway by bypassing this step. This is particularly relevant in research models studying conditions where norepinephrine levels are depleted. patsnap.comglobalrx.com Unlike norepinephrine itself, Droxidopa has the ability to cross the blood-brain barrier, allowing it to be converted to norepinephrine within the central nervous system. wikipedia.orgresearchgate.netjove.com This property makes it a valuable tool for investigating the central and peripheral effects of restoring norepinephrine levels. researchgate.netresearchgate.net

| Step | Natural Pathway | Droxidopa Pathway |

|---|---|---|

| Precursor | L-DOPA → Dopamine | Droxidopa (L-DOPS) |

| Enzyme | Dopamine β-hydroxylase | Aromatic L-amino acid decarboxylase (AADC) |

| Product | Norepinephrine | Norepinephrine |

| Key Feature | Multi-step conversion from L-DOPA. researchgate.net | Single-step conversion that bypasses the dopamine β-hydroxylase step. researchgate.net |

The Unique Research Utility of D,L-threo-Droxidopa-¹³C₂,¹⁵N Hydrochloride as a Multi-Labeled Tracer

The compound D,L-threo-Droxidopa-¹³C₂,¹⁵N Hydrochloride combines the biochemical properties of Droxidopa with the analytical advantages of multi-isotope labeling. The incorporation of two Carbon-13 atoms and one Nitrogen-15 atom creates a molecule with a distinct and significantly higher mass compared to its unlabeled counterpart. This mass difference is easily and unambiguously detected by mass spectrometry.

The primary research utility of this multi-labeled compound is as an internal standard for the highly accurate quantification of unlabeled Droxidopa and its primary metabolite, norepinephrine, in biological matrices. thermofisher.com In pharmacokinetic studies, for instance, a known amount of D,L-threo-Droxidopa-¹³C₂,¹⁵N Hydrochloride is added to a biological sample (e.g., plasma or urine). The ratio of the mass spectrometric signal of the unlabeled Droxidopa to the labeled internal standard allows for precise calculation of the drug's concentration, correcting for any variations during sample preparation and analysis. shimadzu.comresearchgate.net

The dual-labeling strategy provides a greater mass shift than single-labeling, moving the internal standard's signal further away from the unlabeled analyte's signal and from potential background interferences in the mass spectrum. This enhances the specificity and sensitivity of the assay. thermofisher.com By tracing the appearance of the ¹³C₂ and ¹⁵N labels in norepinephrine, researchers can also definitively track the conversion of the administered Droxidopa, distinguishing it from endogenous norepinephrine and providing clear insights into its metabolic fate.

| Compound | Molecular Formula | Monoisotopic Mass (Da) | Mass Difference (Da) | Research Application |

|---|---|---|---|---|

| D,L-threo-Droxidopa | C₉H₁₁NO₅ | 213.0637 | - | Analyte to be quantified in biological samples. |

| D,L-threo-Droxidopa-¹³C₂,¹⁵N Hydrochloride | ¹³C₂C₇H₁₁¹⁵NNO₅·HCl | 216.0673 (Free base) | +3.0036 | Internal standard for precise quantification via isotope dilution mass spectrometry; tracer for metabolic pathway analysis. |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H12ClNO5 |

|---|---|

Molecular Weight |

252.63 g/mol |

IUPAC Name |

(2S,3R)-2-(15N)azanyl-3-(3,4-dihydroxyphenyl)-3-hydroxy(1,2-13C2)propanoic acid;hydrochloride |

InChI |

InChI=1S/C9H11NO5.ClH/c10-7(9(14)15)8(13)4-1-2-5(11)6(12)3-4;/h1-3,7-8,11-13H,10H2,(H,14,15);1H/t7-,8+;/m0./s1/i7+1,9+1,10+1; |

InChI Key |

FFEWFMCABUNGJJ-OPABSIBTSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1[C@H]([13C@@H]([13C](=O)O)[15NH2])O)O)O.Cl |

Canonical SMILES |

C1=CC(=C(C=C1C(C(C(=O)O)N)O)O)O.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Physicochemical Characterization of D,l Threo Droxidopa 13c2,15n Hydrochloride

Stereocontrolled Synthesis of the D,L-threo-Droxidopa Backbone

The synthesis of the D,L-threo-Droxidopa backbone is a critical first step that establishes the core stereochemistry of the molecule. The threo configuration is crucial for the biological activity of the L-enantiomer, Droxidopa (B1670964). A common strategy to achieve the desired diastereoselectivity involves an aldol (B89426) condensation reaction between a protected 3,4-dihydroxybenzaldehyde (B13553) derivative and glycine (B1666218). This approach, while often favoring the threo isomer, typically results in a racemic mixture of D,L-threo-Droxidopa, necessitating subsequent resolution to isolate the enantiomerically pure forms.

One established method involves the reaction of 3,4-dibenzyloxybenzaldehyde (B16220) with N-protected glycine derivatives. The use of protecting groups on the catechol moiety, such as benzyl (B1604629) or methylenedioxy groups, is essential to prevent unwanted side reactions during the synthesis. The condensation is typically carried out in the presence of a base, and the reaction conditions can be optimized to maximize the yield of the threo diastereomer. Following the condensation, a series of deprotection steps are required to remove the protecting groups from the catechol and the amino acid functionalities, yielding the D,L-threo-Droxidopa backbone.

Enzymatic approaches have also been explored for the stereoselective synthesis of the threo backbone. L-threonine aldolases, for instance, can catalyze the aldol condensation of glycine and 3,4-dihydroxybenzaldehyde. While these methods can offer high stereoselectivity, they may also present challenges in terms of enzyme stability and scalability. For the purpose of obtaining the D,L-threo racemate, a non-enzymatic, stereocontrolled chemical synthesis is often the more direct route.

Precision Strategies for 13C and 15N Isotopic Enrichment at Defined Molecular Positions

The introduction of stable isotopes at specific atomic positions within the Droxidopa molecule requires a carefully planned synthetic strategy that incorporates labeled precursors at key stages.

Incorporation of Labeled Precursors in Multi-Step Synthetic Pathways

The synthesis of D,L-threo-Droxidopa-13C2,15N Hydrochloride necessitates the use of precursors enriched with ¹³C and ¹⁵N. A logical approach involves the use of glycine labeled with both ¹³C at the carboxyl and alpha-carbon positions ([¹³C₂]-glycine) and ¹⁵N at the amino group ([¹⁵N]-glycine). Commercially available [¹³C₂,¹⁵N]-glycine serves as an ideal starting material for this purpose.

This isotopically labeled glycine is then utilized in the aldol condensation reaction with a protected 3,4-dihydroxybenzaldehyde, as described in the synthesis of the unlabeled backbone. The labeled glycine is incorporated into the growing molecule, thereby introducing the ¹³C₂ and ¹⁵N isotopes at the desired positions in the final Droxidopa structure. The subsequent steps of the synthesis, including deprotection, are carried out in a manner that preserves the isotopic labels.

| Labeled Precursor | Isotopic Composition | Point of Incorporation |

| [¹³C₂,¹⁵N]-Glycine | 98-99% ¹³C, 98-99% ¹⁵N | Aldol condensation with protected 3,4-dihydroxybenzaldehyde |

Challenges and Innovations in Multilabeled Compound Synthesis

The synthesis of multilabeled compounds such as D,L-threo-Droxidopa-13C2,15N Hydrochloride presents several challenges. The cost and availability of highly enriched isotopic precursors can be a significant factor. Furthermore, the multi-step nature of the synthesis requires careful optimization of each reaction to ensure high yields and to prevent any loss or scrambling of the isotopic labels.

Innovations in synthetic methodologies, such as the development of more efficient and selective catalysts and protecting group strategies, are crucial for overcoming these challenges. The use of advanced purification techniques is also essential to ensure the chemical and isotopic purity of the final product. The complexity of these syntheses often demands specialized expertise and facilities to handle the isotopically labeled materials safely and efficiently.

Advanced Analytical Validation of D,L-threo-Droxidopa-13C2,15N Hydrochloride Purity and Isotopic Integrity

Rigorous analytical validation is paramount to confirm the identity, purity, and isotopic enrichment of the synthesized D,L-threo-Droxidopa-13C2,15N Hydrochloride. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Chromatographic and Spectroscopic Methods for Enantiomeric and Diastereomeric Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of Droxidopa and its labeled analogue. Chiral HPLC methods, utilizing chiral stationary phases, are specifically employed to separate the enantiomers (D and L) and diastereomers (threo and erythro) of Droxidopa. nih.govchiralpedia.comeijppr.com This allows for the determination of the enantiomeric and diastereomeric purity of the synthesized compound. A stability-indicating HPLC method has been developed for Droxidopa, which can also be applied to its isotopically labeled form to identify and quantify any impurities or degradation products. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for structural elucidation and purity assessment. ¹H and ¹³C NMR spectra provide detailed information about the molecular structure and can be used to confirm the identity of the synthesized compound and to detect any structural impurities.

| Analytical Technique | Parameter Assessed | Typical Findings |

| Chiral HPLC | Enantiomeric and Diastereomeric Purity | High resolution of D/L and threo/erythro isomers |

| ¹H and ¹³C NMR | Structural Integrity and Chemical Purity | Confirms the chemical structure and identifies impurities |

Mass Spectrometric Verification of Isotopic Enrichment and Site Specificity

Mass spectrometry (MS) is the primary technique for verifying the isotopic enrichment and confirming the site-specificity of the labels in D,L-threo-Droxidopa-13C2,15N Hydrochloride. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental composition and the presence of the isotopic labels. rsc.org

By comparing the mass spectrum of the labeled compound with that of an unlabeled standard, the degree of isotopic enrichment can be precisely calculated. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) can further confirm the location of the ¹³C and ¹⁵N atoms within the molecule. This detailed analysis ensures that the isotopic labels have been incorporated at the intended positions and have not undergone any scrambling during the synthetic process. The isotopic purity is a critical parameter, especially when the compound is intended for use as an internal standard in quantitative mass spectrometric assays. almacgroup.com

| Mass Spectrometry Technique | Parameter Assessed | Expected Outcome |

| High-Resolution Mass Spectrometry (HRMS) | Elemental Composition and Isotopic Enrichment | Accurate mass measurement confirming the presence of ¹³C₂ and ¹⁵N, and determination of high isotopic purity. |

| Tandem Mass Spectrometry (MS/MS) | Site-Specificity of Labels | Fragmentation pattern consistent with the labeled positions. |

Elucidation of Neurotransmitter Metabolism and Enzyme Kinetics Using D,l Threo Droxidopa 13c2,15n Hydrochloride

Deconvolution of Norepinephrine (B1679862) Biosynthetic Pathways in In Vitro and Ex Vivo Models

D,L-threo-Droxidopa-13C2,15N Hydrochloride is a synthetic amino acid precursor of the neurotransmitter norepinephrine. wikipedia.orgnortherahcp.com Its structure is analogous to L-DOPA, the precursor to dopamine (B1211576). nih.gov The key feature of this isotopically labeled version is the incorporation of two carbon-13 atoms and one nitrogen-15 (B135050) atom, which allows its metabolic fate to be distinguished from its endogenous, unlabeled counterparts using mass spectrometry-based techniques. nih.govresearchgate.net

Quantitative Analysis of L-Aromatic Amino Acid Decarboxylase (AADC) Mediated Conversion of Isotopic Droxidopa (B1670964)

The primary step in the conversion of droxidopa to norepinephrine is a decarboxylation reaction catalyzed by the enzyme L-aromatic amino acid decarboxylase (AADC), also known as dopa decarboxylase. nih.govpatsnap.com This enzyme is ubiquitously expressed throughout the body. nih.gov The use of D,L-threo-Droxidopa-13C2,15N Hydrochloride enables researchers to quantitatively measure the activity of AADC on this specific substrate.

In a typical in vitro assay, the isotopically labeled droxidopa is incubated with a preparation containing AADC, such as a purified enzyme solution or a cell lysate. Over time, the reaction is monitored by quantifying the formation of the resulting isotopically labeled norepinephrine. This is achieved by separating the reaction mixture using techniques like high-performance liquid chromatography (HPLC) and detecting the specific mass-to-charge ratio of the labeled product with a mass spectrometer. nih.gov The rate of formation of labeled norepinephrine provides a direct measure of the AADC enzyme kinetics, including parameters like Vmax (maximum reaction velocity) and Km (substrate concentration at half-maximum velocity).

Table 1: Hypothetical Kinetic Data for AADC with D,L-threo-Droxidopa-13C2,15N Hydrochloride

| Substrate Concentration (µM) | Initial Velocity (nmol/min/mg protein) |

| 10 | 5.2 |

| 20 | 9.8 |

| 50 | 20.5 |

| 100 | 35.7 |

| 200 | 55.6 |

| 400 | 76.9 |

This table presents illustrative data to demonstrate how enzyme kinetic parameters for AADC can be determined using the isotopically labeled substrate. The values are not derived from a specific study but represent a typical Michaelis-Menten kinetic profile.

Investigating the Contribution of Catechol-O-Methyltransferase (COMT) and DOPS Aldolase (B8822740) to Droxidopa Catabolism

Besides its conversion to norepinephrine, droxidopa is also subject to catabolism by other enzymes, primarily catechol-O-methyltransferase (COMT) and DOPS aldolase. nih.gov COMT is a key enzyme in the degradation of catecholamines and their precursors. taylorandfrancis.comnih.gov It catalyzes the transfer of a methyl group to one of the hydroxyl groups on the catechol ring of droxidopa, forming 3-O-methyl-droxidopa (3-OM-DOPS). nih.govnih.gov This metabolite is a major degradation product found in plasma and urine. nih.gov

DOPS aldolase represents another catabolic pathway, converting droxidopa to protocatechualdehyde. nih.govnih.gov By using D,L-threo-Droxidopa-13C2,15N Hydrochloride, the relative contributions of these catabolic pathways can be dissected. In experimental models, after administration of the labeled compound, the appearance of labeled 3-OM-DOPS and other downstream metabolites can be quantified. This allows for an assessment of the flux through the COMT and DOPS aldolase pathways relative to the AADC-mediated conversion to norepinephrine.

Tracing Metabolic Fluxes and Intermediate Formation

The stable isotope labels in D,L-threo-Droxidopa-13C2,15N Hydrochloride act as a tracer, enabling the mapping of its metabolic journey and the quantification of the resulting products. nih.gov

Identification and Quantification of Stable Isotope-Labeled Droxidopa Metabolites (e.g., 3-OM-DOPS, Norepinephrine)

Following the administration of D,L-threo-Droxidopa-13C2,15N Hydrochloride to in vitro or ex vivo systems, metabolic profiling can be performed to identify and quantify all downstream products that retain the isotopic label. The primary metabolites of interest are norepinephrine and 3-OM-DOPS. nih.govnih.gov

Mass spectrometry is the analytical cornerstone for these studies. lcms.cz The distinct mass shift introduced by the 13C and 15N isotopes allows for the unambiguous identification of metabolites derived from the administered compound, separating them from the endogenous pool of the same molecules. nih.gov This enables the precise quantification of the newly synthesized molecules over time, providing a dynamic view of the metabolic flux.

Table 2: Illustrative Metabolite Profile Following Incubation with D,L-threo-Droxidopa-13C2,15N Hydrochloride

| Time (minutes) | Labeled Droxidopa (relative abundance) | Labeled Norepinephrine (relative abundance) | Labeled 3-OM-DOPS (relative abundance) |

| 0 | 100% | 0% | 0% |

| 30 | 65% | 25% | 10% |

| 60 | 40% | 45% | 15% |

| 120 | 15% | 65% | 20% |

This table provides a hypothetical representation of the relative changes in the concentrations of the labeled parent compound and its major metabolites over time in an experimental setting, illustrating the ability to trace metabolic pathways.

Mechanistic Insights into Non-Enzymatic Degradation Pathways (e.g., Dihydroxyphenylacetaldehyde (DOPAL) formation) in Controlled Environments

Interestingly, research has shown that droxidopa can undergo non-enzymatic conversion under certain conditions. Specifically, in an acidic solution, droxidopa can be extensively converted to 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL). nih.gov DOPAL is an endogenous catecholaldehyde that is known to be toxic to catecholaminergic neurons. nih.gov

Studies using controlled environments can leverage D,L-threo-Droxidopa-13C2,15N Hydrochloride to investigate the mechanism of this non-enzymatic degradation. By incubating the labeled compound in solutions of varying pH and temperature, the formation of labeled DOPAL can be monitored. This allows for the characterization of the conditions that promote this conversion and can provide insights into potential degradation pathways that may occur during storage or in specific physiological compartments. For instance, vacuum concentration of droxidopa in an acidic solution has been shown to lead to the complete conversion of L-DOPS to DOPAL. nih.gov

D,l Threo Droxidopa 13c2,15n Hydrochloride As a Benchmark in Quantitative Bioanalytical Research

Establishment of Robust Mass Spectrometry-Based Assays Utilizing Stable Isotope Dilution

The principle of stable isotope dilution (SID) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone of high-fidelity bioanalysis. nih.gov This technique involves adding a known quantity of a stable isotope-labeled internal standard (SIL-IS), such as D,L-threo-Droxidopa-13C2,15N Hydrochloride, to a biological sample. The SIL-IS and the unlabeled analyte behave nearly identically during sample extraction, chromatographic separation, and ionization. nih.govresearchgate.net By measuring the ratio of the mass spectrometric response of the analyte to that of the SIL-IS, highly accurate and precise quantification can be achieved. nih.gov

The development of a sensitive and reliable quantitative assay is a prerequisite for detailed pharmacokinetic analysis. For Droxidopa (B1670964), several high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) methods coupled with tandem mass spectrometry have been established. nih.govsphinxsai.com In these assays, D,L-threo-Droxidopa-13C2,15N Hydrochloride is the ideal internal standard (IS).

Method development involves optimizing sample preparation (e.g., protein precipitation or solid-phase extraction), chromatographic conditions for separating Droxidopa from endogenous interferences, and mass spectrometer parameters for sensitive detection. nih.govsphinxsai.com Validation is performed according to regulatory guidelines to ensure the method's reliability. Key validation parameters include specificity, linearity, accuracy, precision, and the lower limit of quantification (LLOQ). nih.govsphinxsai.com For instance, a validated UPLC-MS/MS method for Droxidopa in human plasma achieved an LLOQ of 5.00 ng/mL over a linear range of 5.00–4000 ng/mL. nih.gov The precision of such methods is typically below 10.2%, with accuracy ranging from 0.1% to 2.1%. nih.gov

Table 1: Representative Validation Parameters for Droxidopa Bioanalytical Methods Data synthesized from published UPLC-MS/MS and LC-MS/MS methodologies.

| Parameter | Typical Performance Metric | Reference |

| Instrumentation | UPLC-MS/MS, LC-MS/MS | nih.govsphinxsai.com |

| Internal Standard | Benserazide, Levodopa (D,L-threo-Droxidopa-13C2,15N Hydrochloride is ideal) | nih.govsphinxsai.com |

| Linear Range | 5.00 ng/mL to 4000 ng/mL | nih.gov |

| Lower Limit of Quantification (LLOQ) | 5.009 ng/mL | sphinxsai.com |

| Intra-assay Precision (%CV) | < 10.2% | nih.gov |

| Inter-assay Precision (%CV) | < 10.2% | nih.gov |

| Accuracy (% Deviation) | 0.1% to 2.1% | nih.gov |

| Sample Preparation | Protein Precipitation, Solid-Phase Extraction (SPE) | nih.govsphinxsai.com |

Biological matrices such as plasma and urine contain numerous endogenous components (e.g., salts, lipids, proteins) that can interfere with the ionization of the target analyte in the mass spectrometer source. eijppr.comnih.gov This phenomenon, known as the "matrix effect," can cause ion suppression or enhancement, leading to inaccurate and imprecise quantification. nih.govmedipharmsai.com

The use of a co-eluting SIL-IS like D,L-threo-Droxidopa-13C2,15N Hydrochloride is the most effective strategy to compensate for these matrix effects. researchgate.netchromatographyonline.com Because the SIL-IS shares near-identical physicochemical properties with the unlabeled Droxidopa, it experiences the same degree of ion suppression or enhancement during analysis. chromatographyonline.comresearchgate.net Consequently, the ratio of the analyte signal to the IS signal remains constant, ensuring that the calculated concentration of Droxidopa is unaffected by matrix-induced variations. nih.gov This approach significantly enhances analytical accuracy and is considered the gold standard in quantitative bioanalysis. nih.govresearchgate.net While cleaner sample preparation techniques like solid-phase extraction can reduce the absolute matrix effect, the SIL-IS is crucial for correcting any residual or sample-specific variability. sphinxsai.comchromatographyonline.com

Table 2: Illustration of Matrix Effect Compensation Using a Stable Isotope-Labeled Internal Standard

| Scenario | Analyte Signal (Uncorrected) | IS Signal | Analyte/IS Ratio | Result Accuracy |

| No Matrix Effect | 100,000 | 50,000 | 2.0 | High |

| 50% Ion Suppression (No IS) | 50,000 | N/A | N/A | Low (Inaccurate) |

| 50% Ion Suppression (With SIL-IS) | 50,000 | 25,000 | 2.0 | High (Corrected) |

Stereochemical Impact and Isotopic Effects in D,l Threo Droxidopa 13c2,15n Hydrochloride Research

Assessment of Diastereomeric and Enantiomeric Specificity in Enzymatic Transformations of Droxidopa (B1670964)

Droxidopa, chemically known as (2S,3R)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid, is a synthetic amino acid precursor to norepinephrine (B1679862). google.comresearchgate.net Its structure contains two chiral centers, giving rise to four possible stereoisomers. The biological activity resides almost exclusively in the L-threo enantiomer, which is the therapeutically active form of the drug. nih.gov

The primary enzymatic transformation of Droxidopa is its conversion to norepinephrine, a reaction catalyzed by the enzyme Aromatic L-amino acid decarboxylase (AAAD), also known as dopa decarboxylase. nih.govnih.gov This enzyme is widely distributed throughout the body and is responsible for the decarboxylation of various aromatic L-amino acids. nih.gov

Research has demonstrated a high degree of stereoselectivity in this enzymatic process. AAAD specifically recognizes and metabolizes the L-threo isomer of Droxidopa. nih.gov Studies conducted with racemic mixtures have revealed that the D-threo stereoisomer is not only inactive as a substrate for AAAD but also acts as a competitive inhibitor of the enzyme. nih.gov This inhibition reduces the rate of norepinephrine formation from the L-threo enantiomer, highlighting the critical importance of enantiomeric purity in therapeutic applications and research settings. nih.gov The enzyme's active site can distinguish between the enantiomers, binding the D-isomer in a non-productive orientation that prevents catalysis while blocking access for the L-isomer.

The diastereomeric and enantiomeric specificity of AAAD for Droxidopa is a clear example of the chiral nature of biological systems, where enzymes and receptors are themselves chiral entities that interact differently with the stereoisomers of a substrate. veranova.commdpi.com

| Stereoisomer | Role | Enzymatic Product | Effect on Norepinephrine Formation |

|---|---|---|---|

| L-threo-Droxidopa (Eutomer) | Substrate | L-Norepinephrine | Direct precursor |

| D-threo-Droxidopa (Distomer) | Competitive Inhibitor | None | Reduces rate of conversion of the L-isomer nih.gov |

| Erythro-isomers | Not a substrate | None | Not converted to norepinephrine |

Analysis of Subtle Isotopic Effects on Reaction Rates and Pathway Preferences (13C and 15N Isotope Effects)

The incorporation of stable isotopes, such as Carbon-13 (¹³C) and Nitrogen-15 (B135050) (¹⁵N), into the Droxidopa molecule is instrumental for studying kinetic isotope effects (KIEs). A KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its heavier isotopes. wikipedia.org It is a sensitive probe for understanding reaction mechanisms and transition state structures. nih.govacs.org

In the case of D,L-threo-Droxidopa-¹³C₂,¹⁵N Hydrochloride, the isotopic labels are placed at key positions. The decarboxylation of Droxidopa by AAAD involves the cleavage of the C-C bond between the carboxyl group and the alpha-carbon.

¹³C Isotope Effects: When one of the labeled carbons is the carboxyl carbon, its substitution with the heavier ¹³C isotope is expected to produce a primary KIE. acs.org This is because the bond to this isotopic atom is broken during the rate-determining step of the reaction. The C-C bond involving a ¹³C atom has a lower zero-point vibrational energy than the corresponding C-¹²C bond, requiring more energy to break. wikipedia.org Consequently, the reaction rate for the ¹³C-labeled molecule is slower, resulting in a "normal" KIE (k₁₂/k₁₃ > 1). wikipedia.org The magnitude of the ¹³C KIE can provide insights into the transition state of the decarboxylation step. For example, observed ¹³C KIEs for the decarboxylation of ornithine by ornithine decarboxylase were found to be around 1.033 to 1.063, indicating that decarboxylation is at least partially rate-limiting. acs.org

¹⁵N Isotope Effects: The ¹⁵N label is on the amino group. Since the C-N bond is not broken during the decarboxylation reaction, any observed KIE would be a secondary isotope effect. nih.gov Secondary KIEs arise from changes in the vibrational environment of the isotopic atom between the ground state and the transition state. wikipedia.org For example, if the hybridization or bonding environment of the nitrogen atom changes as the reaction proceeds towards the transition state, a small ¹⁵N KIE may be observed. These effects are typically much smaller than primary KIEs but can still provide valuable information about the structure and charge distribution of the transition state.

These isotopic effects can influence metabolic pathway preferences. If Droxidopa can be metabolized via multiple pathways, each with a different KIE, the isotopic labeling could subtly shift the proportion of metabolites formed through each route.

| Isotopic Label | Position | Type of KIE | Expected klight/kheavy Value | Mechanistic Insight |

|---|---|---|---|---|

| ¹³C | Carboxyl Carbon | Primary | > 1 (Normal KIE) wikipedia.org | Provides information on the bond-breaking step and the nature of the transition state. acs.org |

| ¹³C | Backbone Carbon (non-carboxyl) | Secondary | Slightly different from 1 | Reflects changes in hybridization or steric environment at the transition state. wikipedia.org |

| ¹⁵N | Amino Group | Secondary | Slightly different from 1 | Indicates changes in the bonding or electronic environment of the nitrogen atom in the transition state. nih.gov |

Implications of Chiral Purity on Research Outcomes in Complex Biological Systems

The stereospecificity of Droxidopa's metabolism has profound implications for research in complex biological systems. The chiral purity of the compound is a critical variable that can significantly influence the interpretation of experimental results. mdpi.comnih.gov The human body is a chiral environment, and as such, it interacts with each enantiomer of a drug differently. veranova.com

The presence of the D-threo-Droxidopa enantiomer as an impurity in a sample of L-threo-Droxidopa can lead to several confounding outcomes. Because the D-isomer competitively inhibits the AAAD enzyme, its presence will artificially lower the observed rate of norepinephrine production. nih.gov In an in vivo study, this could lead to an underestimation of the therapeutic potential of the pure L-enantiomer or necessitate higher doses to achieve the desired physiological effect. nih.gov

Furthermore, in complex systems, enantiomers can have entirely different, or even opposing, pharmacological effects. mdpi.com While the D-threo isomer of Droxidopa is primarily known as an inhibitor of AAAD, the possibility of it interacting with other receptors or enzymes cannot be dismissed without specific investigation. Therefore, using an enantiomerically impure compound in research introduces variables that can obscure the true biological activity of the intended active substance. Regulatory bodies have recognized these issues, leading to a strong preference for the development of single-enantiomer drugs to ensure safety, selectivity, and predictable pharmacology. veranova.comamericanpharmaceuticalreview.com

| Research Area | Expected Outcome with Pure L-threo-Droxidopa | Potential Confounding Effect of D-threo-Droxidopa Impurity |

|---|---|---|

| Enzyme Kinetics (AAAD) | Determination of standard kinetic parameters (Km, Vmax). wisc.edulibretexts.org | Apparent decrease in Vmax and increase in Km due to competitive inhibition. nih.gov |

| Cell-Based Assays | Observed cellular response is directly attributable to norepinephrine production. | Reduced norepinephrine-mediated response; potential for off-target effects from the D-isomer. |

| Pharmacokinetic Studies | Clear absorption, distribution, metabolism, and excretion profile of the active compound. | Altered metabolic rate of the L-isomer; complex and potentially misleading pharmacokinetic data. mdpi.com |

| In Vivo Efficacy Studies | Dose-dependent physiological response (e.g., blood pressure increase). nih.gov | Underestimation of potency; higher dose required to overcome inhibition, potentially increasing risk of off-target effects. nih.govnih.gov |

Advanced Research Paradigms and Future Perspectives for D,l Threo Droxidopa 13c2,15n Hydrochloride

Integration with Multi-Omics Research: Stable Isotope Resolved Metabolomics (SIRM) and Proteomics Applications

The dual labeling of D,L-threo-Droxidopa-13C2,15N Hydrochloride makes it an ideal tool for multi-omics studies, particularly in the fields of metabolomics and proteomics.

Stable Isotope Resolved Metabolomics (SIRM)

SIRM is a powerful technique that uses stable isotope tracers to map the flow of atoms through metabolic networks. researchgate.netmdpi.com By introducing D,L-threo-Droxidopa-13C2,15N Hydrochloride into a biological system, researchers can track the incorporation of the ¹³C and ¹⁵N isotopes into downstream metabolites. researchgate.netnih.gov This allows for the unambiguous identification and quantification of metabolic pathways influenced by Droxidopa (B1670964). nih.gov The primary analytical platforms for SIRM, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), can distinguish between the labeled and unlabeled molecules, providing a dynamic view of metabolic fluxes. nih.govresearchgate.net

This approach enables researchers to:

Trace the conversion of Droxidopa to norepinephrine (B1679862) and other catecholamines. nih.gov

Identify novel or previously unappreciated metabolic transformations. nih.gov

Quantify the contribution of Droxidopa to specific metabolic pools. nih.gov

Understand how diseases or therapeutic interventions alter the metabolic fate of the compound. researchgate.net

Proteomics Applications

In proteomics, stable isotope labeling is a cornerstone for accurate protein quantification. longdom.orgnih.gov Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) use labeled amino acids to differentiate protein populations from different experimental conditions. longdom.org While not a standard amino acid for SILAC, D,L-threo-Droxidopa-13C2,15N Hydrochloride can be used in targeted quantitative proteomics to trace the impact of norepinephrine modulation on the proteome. By tracking changes in protein expression or post-translational modifications following the administration of the labeled compound, researchers can gain insights into the signaling pathways and cellular machinery affected by Droxidopa. cpcscientific.comliverpool.ac.uk This is particularly valuable for identifying biomarkers and understanding the molecular mechanisms of drug action. longdom.org

| Omics Field | Application of D,L-threo-Droxidopa-13C2,15N Hydrochloride | Key Insights Gained | Primary Analytical Techniques |

|---|---|---|---|

| Metabolomics (SIRM) | Tracer for metabolic pathway analysis. | Dynamic flux of Droxidopa conversion to norepinephrine; identification of downstream metabolites. researchgate.netnih.gov | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR). researchgate.net |

| Proteomics | Tool for targeted quantitative analysis of protein expression changes. | Impact of modulated norepinephrine levels on cellular signaling pathways and protein networks. longdom.org | Liquid Chromatography-Mass Spectrometry (LC-MS). longdom.org |

Development of Novel Spectroscopic (e.g., NMR) and Imaging Techniques for In Situ Tracing

The ability to track D,L-threo-Droxidopa-13C2,15N Hydrochloride in situ is crucial for understanding its spatiotemporal dynamics in living systems. Advances in spectroscopy and imaging are making this possible.

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-invasive method that can detect stable isotopes like ¹³C and ¹⁵N. nih.gov This makes it uniquely suited for in vivo studies, allowing researchers to monitor the metabolic fate of the labeled Droxidopa in real-time within intact cells or even whole organisms. nih.gov High-resolution mass spectrometry (MS) is another key technology; it can detect the mass shift introduced by the isotopes, allowing for precise quantification of the labeled compound and its metabolites in complex biological samples. musechem.comlcms.cz The combination of these techniques provides a comprehensive picture of the compound's pharmacokinetics and metabolic transformations. researchgate.net

Imaging Techniques

While direct imaging of stable isotopes is challenging, emerging techniques offer potential pathways. Mass Spectrometry Imaging (MSI), for instance, can map the distribution of the labeled compound and its metabolites in tissue sections, providing spatial context to the metabolic data. Furthermore, advances in technologies like dual-energy CT and high-definition CT are continually improving the resolution and functional assessment capabilities of medical imaging, which could be adapted for novel tracer-based applications. nih.gov The development of new targeted probes and imaging methodologies remains an active area of research that could one day enable direct visualization of labeled compounds like D,L-threo-Droxidopa-13C2,15N Hydrochloride in vivo. nih.gov

Computational Approaches for Predicting Isotope-Labeled Compound Behavior in Biological Networks

Computational modeling provides a powerful framework for predicting and interpreting the complex data generated from isotope-tracing experiments. nih.gov These approaches can simulate the behavior of D,L-threo-Droxidopa-13C2,15N Hydrochloride within biological networks, offering insights that complement experimental observations.

Molecular Docking and Dynamics

Molecular docking simulations can predict how Droxidopa binds to its target enzymes and receptors, such as the β2-adrenergic receptor. nih.gov Studies have used computational models to derive force field parameters for Droxidopa and simulate its interaction with binding sites, revealing key hydrogen bonds and hydrophobic interactions. nih.gov These models show that Droxidopa shares binding anchor sites with endogenous catecholamines like adrenaline, providing a structural basis for its mechanism of action. nih.gov

Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis is a computational method that uses isotope tracing data to calculate the rates of metabolic reactions within a network. nih.gov By feeding the labeling patterns observed from D,L-threo-Droxidopa-13C2,15N Hydrochloride experiments into MFA models, researchers can construct a quantitative map of cellular metabolism and determine how it is perturbed by the compound. nih.gov This can help predict the downstream effects of Droxidopa and identify potential points of therapeutic intervention.

| Methodology | Purpose | Predicted/Measured Outcome for Labeled Droxidopa |

|---|---|---|

| NMR Spectroscopy | Non-invasive, real-time tracking of metabolic conversion. nih.gov | Positional isotopomer data, revealing specific atomic transitions. nih.gov |

| Mass Spectrometry | High-sensitivity detection and quantification of labeled molecules. musechem.com | Accurate mass measurements to identify and quantify Droxidopa and its metabolites. lcms.cz |

| Molecular Docking | Predicting protein-ligand interactions at the atomic level. nih.gov | Identification of binding sites and interaction energies with target receptors. nih.gov |

| Metabolic Flux Analysis | Quantifying reaction rates in metabolic networks. nih.gov | Calculation of flux through norepinephrine synthesis and related pathways. nih.gov |

Exploration of Broader Applications in Neurochemical Research and Systems Biology

The utility of D,L-threo-Droxidopa-13C2,15N Hydrochloride extends beyond standard pharmacokinetic studies into broader neurochemical and systems biology research.

Neurochemical Research

As a labeled precursor to norepinephrine, the compound is an invaluable tool for studying catecholamine neurochemistry. nih.gov It allows researchers to trace the entire lifecycle of norepinephrine synthesized from exogenous Droxidopa—from its formation and storage in synaptic vesicles to its release and reuptake. nih.gov This is critical for investigating the pathophysiology of disorders involving dysregulated norepinephrine signaling, such as Parkinson's disease, multiple system atrophy, and other forms of autonomic dysfunction. nih.govresearchgate.net The ability to specifically track Droxidopa-derived norepinephrine helps to dissect the complex interplay between different neurotransmitter systems in the central and peripheral nervous systems. nih.gov

Systems Biology

Systems biology aims to understand the emergent properties of complex biological systems by integrating multiple data types. D,L-threo-Droxidopa-13C2,15N Hydrochloride is perfectly suited for this approach. Data from SIRM (metabolome), quantitative proteomics (proteome), and computational modeling can be integrated to create a holistic model of Droxidopa's effect on the organism. This allows researchers to move beyond a single pathway and understand how perturbations in norepinephrine metabolism ripple through interconnected biological networks, influencing everything from gene expression to physiological responses like blood pressure regulation. nih.govnih.gov

Q & A

Q. How can researchers confirm the isotopic incorporation and purity of D,L-threo-Droxidopa-13C2,15N^{13}\text{C}_2,^{15}\text{N}13C2,15N Hydrochloride?

Methodological Answer: Isotopic labeling and purity verification require a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : and NMR spectroscopy can directly confirm isotopic incorporation by analyzing chemical shifts and coupling patterns. For example, - gHSQC and - gHSQC experiments resolve specific carbon and nitrogen environments, as demonstrated for structurally similar compounds like roxatidine acetate hydrochloride .

- Liquid Chromatography-Isotope Ratio Mass Spectrometry (LC-IRMS) : This technique quantifies isotopic ratios (e.g., δN) with high precision (<1.4‰). Chromatographic separation on porous graphite carbon (PGC) columns minimizes matrix interference, ensuring accurate measurements .

- Mass Spectrometry (MS) : High-resolution ESI-TOF MS validates molecular weight and isotopic enrichment .

Q. What are the recommended handling and storage protocols for this compound?

Methodological Answer:

- Storage : Store at -20°C in tightly sealed, moisture-resistant containers to prevent degradation .

- Handling : Use in a controlled environment (e.g., fume hood) with personal protective equipment (PPE). The compound should only be handled by trained personnel due to its sensitivity to light, heat, and humidity .

Advanced Research Questions

Q. How can D,L-threo-Droxidopa-13C2,15N^{13}\text{C}_2,^{15}\text{N}13C2,15N Hydrochloride be integrated into metabolic flux studies of neurotransmitter biosynthesis?

Methodological Answer:

- Experimental Design :

- Tracer Administration : Administer the labeled compound to cell cultures or model organisms to trace metabolic pathways (e.g., dopamine → norepinephrine conversion).

- Sample Preparation : Extract metabolites at timed intervals and isolate via solid-phase extraction (SPE) or derivatization for LC-MS/MS analysis.

- Isotopic Enrichment Analysis : Use LC-IRMS or -NMR to quantify isotopic incorporation into downstream metabolites, adjusting for natural abundance corrections .

- Challenges : Matrix effects in biological samples may require advanced chromatographic separation (e.g., PGC columns) to improve accuracy .

Q. How should researchers resolve contradictions in isotopic tracer data, such as unexpected δ15N^{15}\text{N}15N variability in metabolic studies?

Methodological Answer:

- Root Cause Analysis :

- Instrument Calibration : Ensure LC-IRMS systems are calibrated with certified reference standards before each run. Performance degradation in copper reactors (used for N generation) can introduce variability, necessitating frequent maintenance .

- Sample Heterogeneity : Pre-treat samples to remove interfering substances (e.g., proteins, lipids) via centrifugation or filtration.

- Statistical Validation : Apply multivariate analysis (e.g., PCA) to distinguish technical noise from biological variability .

Q. What strategies optimize the synthesis of D,L-threo-Droxidopa-13C2,15N^{13}\text{C}_2,^{15}\text{N}13C2,15N Hydrochloride for higher yield and purity?

Methodological Answer:

- Synthesis Protocol :

- Isotopic Precursors : Use - and -enriched glycine derivatives as starting materials. For example, N-(benzyloxy)carbonyl-[2-,]-glycine tert-butyl ester can be synthesized via Barbier allylation or indium-mediated reactions .

- Purification : Employ recrystallization or preparative HPLC to isolate the diastereomeric mixture (D,L-threo vs. erythro forms).

- Yield Optimization :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.